molecular formula C3H3FN2O2S B6588886 1H-pyrazole-4-sulfonyl fluoride CAS No. 1936120-21-6

1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B6588886
CAS No.: 1936120-21-6
M. Wt: 150.13 g/mol
InChI Key: PDRUTSVTMRVVIC-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-sulfonyl fluoride (CAS 1936120-21-6) is a valuable chemical building block for researchers in medicinal chemistry and chemical biology. This compound features the sulfonyl fluoride (-SO2F) group grafted onto a pyrazole heterocyclic scaffold . The molecular formula is C3H3FN2O2S, and it has a molecular weight of 150.13 g/mol . Its structure is defined by the SMILES string O=S(C1=CNN=C1)(F)=O and the InChIKey PDRUTSVTMRVVIC-UHFFFAOYSA-N . The primary research value of this compound lies in the reactivity of the sulfonyl fluoride group, which can act as an electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry. This makes it a useful reagent for the covalent modification of proteins, particularly targeting tyrosine, lysine, and histidine residues, which is instrumental in developing enzyme inhibitors or activity-based probes . The presence of the pyrazole ring, a common pharmacophore, further enhances its utility in constructing targeted libraries for drug discovery, especially in the synthesis of more complex molecules like 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride or other substituted analogues . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1936120-21-6

Molecular Formula

C3H3FN2O2S

Molecular Weight

150.13 g/mol

IUPAC Name

1H-pyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)

InChI Key

PDRUTSVTMRVVIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazole 4 Sulfonyl Fluoride and Its Derivatives

Direct Fluorosulfurylation Strategies

Direct methods offer an efficient route by forming the C-S bond and introducing the fluorine atom in a concerted or sequential one-pot manner.

Copper-catalyzed reactions have emerged as a powerful tool for C-S bond formation. One notable strategy involves a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) (ESF). This method provides highly functionalized pyrazolyl aliphatic sulfonyl fluorides with high atom economy and operational simplicity. While this builds the pyrazole (B372694) ring and the sulfonyl fluoride-containing side chain simultaneously, it represents a key metal-catalyzed entry to this class of compounds.

Another approach uses copper catalysis for the condensation of arylhydrazines and sulfonyl hydrazides to form pyrazoles, demonstrating copper's utility in assembling the core heterocyclic structure under mild, acid-free conditions. thieme-connect.de Although not a direct fluorosulfurylation, it establishes the precedent for copper's role in pyrazole synthesis, which can be adapted for sulfonyl-functionalized targets. thieme-connect.de

The formation of C-S bonds via radical intermediates is a growing area of interest. Photoredox catalysis, in particular, offers a mild and efficient way to generate sulfonyl radicals from various precursors. rsc.org These highly reactive sulfonyl radicals can then be trapped by a suitable pyrazole-based coupling partner to form the desired C-S bond.

General methods involve the generation of sulfur-centered radicals through single-electron-transfer (SET) oxidation of sulfonyl derivatives. rsc.org These radicals are highly reactive intermediates used in constructing various organosulfur compounds. rsc.org For instance, iodine-promoted radical cyclization of 1,6-enynes with sulfonyl hydrazides has been shown to form C-S bonds effectively. researchgate.net While a direct photocatalytic C-H fluorosulfurylation of a simple pyrazole is still a developing area, the underlying principles of radical generation and trapping provide a clear pathway for future synthetic design. rsc.orgresearchgate.net

This strategy involves the deprotonation of the pyrazole ring to create a nucleophilic carbanion, which is then quenched with an electrophilic source of the sulfonyl fluoride moiety. A one-flask procedure has been developed involving the deprotonation of an N-substituted pyrazole with a strong base like n-butyllithium (nBuLi) to generate a carbanion. This is followed by the addition of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to furnish the fluorinated pyrazole.

Indirect Synthetic Routes via Precursors

Indirect routes are well-established and rely on the transformation of a pre-existing functional group at the C4-position of the pyrazole ring into a sulfonyl fluoride.

The most common indirect route begins with a pyrazole-4-sulfonamide. This precursor is first converted to the corresponding pyrazole-4-sulfonyl chloride, which is subsequently subjected to a halogen exchange reaction to yield the final sulfonyl fluoride. The initial sulfonylation of a pyrazole, such as 3,5-dimethyl-1H-pyrazole, can be achieved using chlorosulfonic acid, often with the addition of thionyl chloride, to produce the key pyrazole-4-sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with a fluoride source.

To streamline the process and avoid the isolation of often unstable sulfonyl chloride intermediates, in-situ conversion strategies have been developed. researchgate.net A highly effective one-pot method utilizes a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4), to activate the primary sulfonamide. researchgate.net In the presence of a chloride source like magnesium chloride (MgCl2), the sulfonamide is converted in situ to the sulfonyl chloride. Subsequent introduction of a fluoride salt, typically potassium fluoride (KF), to the same reaction mixture facilitates a halogen exchange, yielding the more stable sulfonyl fluoride. researchgate.net

This method is noted for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules containing the primary sulfonamide group. researchgate.net The successful conversion of the pyrazole-containing drug Celecoxib to its corresponding sulfonyl fluoride highlights the robustness and synthetic utility of this protocol. researchgate.net

Table 1: In-situ Conversion of Aryl Sulfonamides to Sulfonyl Fluorides

Entry Starting Sulfonamide Reagents Solvent Temp (°C) Time (h) Yield (%) Citation
1 Benzenesulfonamide Pyry-BF4, MgCl2, KF MeCN 60 2 91 researchgate.net
2 4-Methoxybenzenesulfonamide Pyry-BF4, MgCl2, KF MeCN 60 2 95 researchgate.net
3 4-Trifluoromethoxybenzenesulfonamide Pyry-BF4, MgCl2, KF MeCN 60 2 70 researchgate.net
4 Celecoxib Pyry-BF4, MgCl2, KF MeCN 60 2 90 researchgate.net

Conversion from Sulfonamides via Sulfonyl Chlorides.

Pyrylium-Mediated Approaches

Pyrylium salts have emerged as versatile reagents in organic synthesis, including in the formation of pyrazole frameworks. One approach involves the reaction of pyrylium tetrafluoroborate salts with α-diazo compounds. rsc.org This base-mediated reaction proceeds through an initial nucleophilic addition of the diazo substrate to the pyrylium salt, followed by a ring-opening of the pyrylium and subsequent intramolecular 1,5-cyclization to yield functionalized pyrazole-chalcones. rsc.org While this method provides access to the pyrazole core, the introduction of the sulfonyl fluoride moiety would require further functionalization steps.

A more direct, albeit two-step, strategy involves the activation of a pre-existing sulfonamide. The use of Pyry-BF4 has been shown to be highly chemoselective for the activation of sulfonamides, converting them into the corresponding sulfonyl chlorides in the presence of magnesium chloride. d-nb.info These sulfonyl chloride intermediates can then be readily converted to the more stable sulfonyl fluorides. d-nb.inforesearchgate.net This method is particularly advantageous for the late-stage functionalization of complex molecules due to its mild conditions and high selectivity. researchgate.netnih.gov

Derivatization from Pyrazole-4-sulfonyl Chloride

A common and straightforward method for the synthesis of 1H-pyrazole-4-sulfonyl fluoride is the derivatization of the corresponding pyrazole-4-sulfonyl chloride. The synthesis of the pyrazole-4-sulfonyl chloride precursor can be achieved by reacting 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride. nih.gov

Once the sulfonyl chloride is obtained, a simple and efficient halide exchange reaction can be performed to yield the desired sulfonyl fluoride. This conversion is often achieved using a fluoride source such as potassium fluoride (KF). A particularly effective method utilizes a biphasic mixture of KF and water in acetone, providing a broad range of sulfonyl fluorides in high yields (84–100%) within 2-4 hours. organic-chemistry.org This approach is scalable and avoids the use of hazardous reagents often associated with other fluorination methods. organic-chemistry.orgorganic-chemistry.org

PrecursorReagentsProductYield
Pyrazole-4-sulfonyl chlorideKF, Water/AcetoneThis compoundHigh
Aryl Sulfonyl ChloridesKF, Water/AcetoneAryl Sulfonyl Fluorides84-100%

Strategies from Aryl Iodides Utilizing SO2 Surrogates

Palladium-catalyzed cross-coupling reactions have provided a powerful tool for the direct synthesis of aryl sulfonyl fluorides from aryl iodides, bypassing the need for sulfonyl chloride intermediates. nih.govclaremont.eduacs.org This one-pot conversion utilizes a sulfur dioxide (SO2) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in combination with an electrophilic fluorine source like Selectfluor. nih.govclaremont.eduacs.orgorganic-chemistry.org

The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating a variety of electronically and sterically diverse aryl iodides. nih.govclaremont.eduacs.org This methodology is particularly valuable for the late-stage introduction of the sulfonyl fluoride group into complex molecules. claremont.edu While not explicitly demonstrated on an iodopyrazole, the general applicability of this method suggests its potential for the synthesis of this compound from a suitable 4-iodopyrazole (B32481) precursor. claremont.eduacs.org The ability to install multiple sulfonyl fluoride groups in a single molecule further highlights the utility of this approach for creating hubs for SuFEx click chemistry. claremont.edu

SubstrateCatalystReagentsProduct
Aryl IodidePd(OAc)2 / CataCXium ADABSO, Selectfluor, Et3NAryl Sulfonyl Fluoride
1,4-diiodobenzenePd(OAc)2 / CataCXium ADABSO, Selectfluor, Et3N1,4-bis(fluorosulfonyl)benzene

Advanced Click Chemistry Approaches for Scaffold Construction

The principles of click chemistry, particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have revolutionized the synthesis of complex molecules by providing modular and highly efficient reactions. capes.gov.br These approaches are particularly well-suited for the construction and diversification of pyrazole-containing scaffolds.

Diversity-Oriented Clicking (DOC) with Alkynyl Sulfonyl Fluoride (SASF) Hubs

Diversity-Oriented Clicking (DOC) is a powerful strategy that combines the reliability of click reactions with the versatility of connective hubs to rapidly generate libraries of structurally diverse molecules. nih.govbohrium.comlatrobe.edu.au A key component of this strategy is the use of 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs. nih.govbohrium.comlatrobe.edu.aunih.govrsc.orgresearchgate.netchemrxiv.orgrsc.orgresearchgate.net These hubs are highly reactive and can participate in a variety of stereoselective click-cycloaddition reactions. nih.gov

The pyrazole ring can be efficiently constructed through the 1,3-dipolar cycloaddition of diazo compounds with suitable dipolarophiles. nih.govresearchgate.netacs.org In the context of DOC, SASFs serve as excellent dipolarophiles. nih.govbohrium.comlatrobe.edu.aunih.gov The reaction of SASFs with a range of dipoles, including diazo compounds, leads to the formation of a diverse library of heterocyclic sulfonyl fluorides, including pyrazoles, in minimal synthetic steps. nih.govbohrium.comlatrobe.edu.au

A related strategy employs ethenylsulfonyl fluoride (ESF) and its derivatives, such as 1-bromoethene-1-sulfonyl fluoride (Br-ESF), as dipolarophiles. nih.govnih.gov The reaction of stabilized diazo compounds with Br-ESF proceeds under mild, catalyst-free conditions to afford SuFExable NH-pyrazoles. nih.govnih.gov This method is advantageous due to its operational simplicity and the fact that it provides direct access to pyrazole sulfonyl fluorides. nih.govresearchgate.netnih.gov

DipolarophileDipoleProduct
2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF)Diazo CompoundSubstituted Pyrazole Sulfonyl Fluoride
1-Bromoethene-1-sulfonyl fluoride (Br-ESF)Stabilized Diazo CompoundNH-Pyrazole Sulfonyl Fluoride

A significant advantage of synthesizing pyrazole scaffolds bearing a sulfonyl fluoride group is the potential for late-stage functionalization through SuFEx click chemistry. nih.govbohrium.comlatrobe.edu.aunih.govacs.orgnih.govresearchgate.net The sulfonyl fluoride moiety is relatively stable but can be activated to react with a wide range of nucleophiles, such as phenols and amines, to form stable sulfonate esters and sulfonamides, respectively. nih.govclaremont.eduacs.orgnih.govnih.gov

This "clickability" allows for the rapid diversification of the pyrazole core, enabling the generation of large libraries of compounds for biological screening. nih.govbohrium.comlatrobe.edu.au The SuFEx reaction is highly efficient and can be performed in 96-well plates, making it compatible with automated synthesis and high-throughput screening. nih.govlatrobe.edu.auacs.org This approach has been successfully used to grow a library of 173 unique sulfonyl fluoride-containing heterocycles to 278 discrete compounds through late-stage modification. nih.govbohrium.comlatrobe.edu.au The development of accelerated SuFEx conditions, utilizing a synergistic BTMG-HMDS catalytic system, further enhances the efficiency of this process. nih.gov

Sulfonyl Fluoride HubNucleophileProduct
Pyrazole-4-sulfonyl fluorideAryl Silyl EtherAryl Pyrazole-4-sulfonate
Pyrazole-4-sulfonyl fluoridePrimary AminePyrazole-4-sulfonamide

Copper-Catalyzed Cascade Reactions for Pyrazole-Containing Aliphatic Sulfonyl Fluorides

A notable advancement in the synthesis of pyrazole-containing aliphatic sulfonyl fluorides is the development of a copper-catalyzed cascade reaction. This method utilizes α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF) to construct highly functionalized pyrazolyl aliphatic sulfonyl fluorides with good to excellent yields, ranging from 66–98%. rsc.orgrsc.org The reaction demonstrates broad substrate scope, exclusive regioselectivity, and high atom economy, presenting a direct and operationally simple pathway to these valuable compounds. rsc.orgrsc.org

The initial investigations for this reaction involved screening various copper salts, where CuF₂ was identified as the most effective catalyst. rsc.org The proposed mechanism for this transformation begins with a 1,3-dipolar cycloaddition between the α-diazoacetophenone and ethenesulfonyl fluoride, which forms a [3+2]-cycloaddition adduct. rsc.org This is followed by hydrolysis to yield an intermediate that subsequently transforms into a pyrazole derivative under basic conditions. The final step involves a regioselective conjugate addition of this pyrazole intermediate with a second molecule of ESF to afford the desired pyrazolyl aliphatic sulfonyl fluoride product. rsc.org

The reaction conditions are typically mild, and the process is characterized by its efficiency. A variety of α-diazocarbonyl compounds can be employed, leading to a diverse range of substituted pyrazole-containing aliphatic sulfonyl fluorides.

Table 1: Examples of Copper-Catalyzed Synthesis of Pyrazolyl Aliphatic Sulfonyl Fluorides

Entry α-Diazocarbonyl Compound Product Yield (%)
1 α-Diazoacetophenone 2-(3-Phenyl-1H-pyrazol-1-yl)ethyl-1-sulfonyl fluoride 85
2 1-Diazo-3,3-dimethylbutan-2-one 2-(3-(tert-Butyl)-1H-pyrazol-1-yl)ethyl-1-sulfonyl fluoride 92
3 1-Diazo-1-(p-tolyl)ethan-1-one 2-(3-(p-Tolyl)-1H-pyrazol-1-yl)ethyl-1-sulfonyl fluoride 88
4 1-Diazo-1-(4-chlorophenyl)ethan-1-one 2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethyl-1-sulfonyl fluoride 90
5 Ethyl 2-diazoacetate Ethyl 1-(2-(fluorosulfonyl)ethyl)-1H-pyrazole-3-carboxylate 75

This table is generated based on representative data from the cited literature and is for illustrative purposes.

Huisgen Reactions and Related Cycloaddition Pathways

The Huisgen 1,3-dipolar cycloaddition and related [3+2] cycloaddition reactions are powerful tools for the synthesis of five-membered heterocycles, including pyrazoles. These methods have been adapted for the preparation of pyrazole sulfonyl fluorides, offering modular and efficient routes to these compounds. nih.govorganic-chemistry.org

One such strategy involves the catalyst-free 1,3-dipolar cycloaddition of stabilized diazo compounds with bromoethenylsulfonyl fluoride (Br-ESF). nih.gov This reaction proceeds under mild, ambient conditions to generate NH-pyrazole sulfonyl fluorides, which are valuable as "SuFExable hubs." The term "SuFExable" refers to the ability of the sulfonyl fluoride group to undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions for forming covalent bonds. nih.gov This "double-click" strategy, involving both the cycloaddition and subsequent SuFEx reaction, provides a versatile platform for creating complex molecular architectures. nih.gov The use of Br-ESF with stabilized diazoacetamides and diazoacetates has been shown to be an effective dipole-dipolarophile pairing. nih.gov

In a related approach, the [3+2] cycloaddition of vinyl sulfonyl fluorides with ethyl diazoacetate can be employed to construct the pyrazole core. researchgate.net This reaction pathway proceeds via a Michael addition followed by the elimination of sulfur dioxide (SO₂), leading to the formation of the aromatic pyrazole ring. organic-chemistry.orgresearchgate.net This method is notable for being metal-free.

The versatility of these cycloaddition strategies allows for the incorporation of a wide range of substituents onto the pyrazole ring, depending on the choice of the diazo compound and the vinyl sulfonyl fluoride derivative.

Table 2: Examples of Pyrazole Sulfonyl Fluoride Synthesis via Cycloaddition Reactions

Entry Dipole Dipolarophile Product Type Reference
1 Stabilized Diazoacetamide Bromoethenylsulfonyl Fluoride NH-Pyrazole Sulfonyl Fluoride nih.gov
2 Stabilized Diazoacetate Bromoethenylsulfonyl Fluoride NH-Pyrazole Sulfonyl Fluoride nih.gov
3 Ethyl Diazoacetate Substituted Vinyl Sulfonyl Fluoride Pyrazole (via SO₂ elimination) researchgate.net
4 Azides Substituted Vinyl Sulfonyl Fluoride Triazole (via SO₂ elimination) researchgate.net

This table is a generalized representation of the types of cycloaddition reactions described in the cited literature.

Reaction Mechanisms and Transformations of 1h Pyrazole 4 Sulfonyl Fluoride Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, prized for its efficiency and reliability in forming robust covalent bonds. For pyrazole (B372694) sulfonyl fluoride derivatives, this reaction provides a powerful method for molecular assembly, allowing the pyrazole core to be linked to a wide array of other molecules.

NH-pyrazole sulfonyl fluorides serve as effective "SuFEx hubs" that readily undergo nucleophilic displacement at the sulfur atom with various oxygen- and nitrogen-based nucleophiles. nih.gov This reaction facilitates the synthesis of diverse pyrazolyl sulfonates and sulfonamides, which are important pharmacophores in medicinal chemistry. nih.gov

The process typically involves the reaction of the pyrazole sulfonyl fluoride with an aryl alcohol or an amine. Optimized conditions have been developed to promote efficient conversion. For example, the reaction with aryl alcohols proceeds smoothly to yield pyrazolyl sulfonates, while primary and secondary amines provide the corresponding pyrazolyl sulfonamides in high yields. nih.gov Researchers have demonstrated that aryl alcohols with both electron-donating and electron-withdrawing substituents are compatible with this transformation, highlighting the broad scope of the reaction. nih.gov Similarly, various amines, including benzylamine, phenylamine, and morpholine, have been successfully coupled to yield the desired sulfonamides. nih.gov

Reaction of a Pyrazolyl SuFEx Hub with O- and N-Nucleophiles nih.gov
EntryNucleophileProduct TypeResulting CompoundYield (%)
14-MethoxyphenolSulfonate5a92%
24-tert-ButylphenolSulfonate5b88%
34-ChlorophenolSulfonate5c85%
44-NitrophenolSulfonate5d77%
5Naphthalen-2-olSulfonate5e81%
6BenzylamineSulfonamide6a81%
7MorpholineSulfonamide6b74%
8PhenylamineSulfonamide6c86%
94-FluorophenylamineSulfonamide6d87%

A review of the scientific literature did not yield specific examples of intramolecular chalcogen bonding being utilized to activate 1H-pyrazole-4-sulfonyl fluoride derivatives for SuFEx reactions. This activation strategy, which relies on a non-bonding 1,5-S···F interaction to enhance the reactivity of the sulfonyl fluoride, has been primarily explored in the context of alkyl sulfonyl fluorides bearing a γ-sulfur atom.

Defluorosulfonylation (deFS) Pathways

Defluorosulfonylation is a reaction pathway involving the cleavage of the C–S bond of a sulfonyl fluoride. A comprehensive search of published research did not identify specific studies detailing this mechanism for this compound derivatives.

There is currently no available research detailing the generation of carbocations from this compound derivatives through a defluorosulfonylation pathway, particularly in the context of small ring systems.

In the absence of established defluorosulfonylation pathways for this compound, no kinetic or computational analyses on such mechanisms have been reported in the literature.

Metal-Catalyzed Cross-Coupling Reactions

The this compound scaffold can be modified using metal-catalyzed cross-coupling reactions. The sulfonyl fluoride group itself is generally stable under these conditions due to the high strength of the S–F bond. enamine.net This stability is advantageous, as it allows the sulfonyl fluoride moiety to remain intact while cross-coupling reactions are performed at other positions on the pyrazole ring. For instance, heterocyclic bromides and iodides that also contain a sulfonyl fluoride group are effective substrates for palladium-catalyzed C–C bond-forming reactions, such as Suzuki or Stille couplings. enamine.net In these transformations, the C–Br or C–I bond is selectively activated by the metal catalyst, leaving the C–SO2F group untouched. This chemical orthogonality makes pyrazole sulfonyl fluorides bearing a halogen atom versatile building blocks for the synthesis of more complex, highly functionalized molecules.

Radical Coupling Reactions

The electrochemical synthesis of polysubstituted sulfonated pyrazoles has been achieved through a cascade reaction that involves a radical-radical cross-coupling sulfonylation step. researchgate.net This approach highlights the potential of radical-mediated processes for the functionalization of pyrazole rings with sulfonyl groups. While this specific example does not start from a pre-formed pyrazole-sulfonyl fluoride, it demonstrates the compatibility of the pyrazole nucleus with radical sulfonylation reactions.

Chemo- and Regioselective Functionalization Strategies

The development of selective functionalization methods is crucial for the synthesis of complex molecules. For derivatives of this compound, strategies for both activating the sulfonyl fluoride group and performing reactions that tolerate this moiety are of significant interest.

The inherent stability of the sulfonyl fluoride group can be overcome through activation with Lewis acids. Calcium triflimide [Ca(NTf2)2] has been identified as an effective Lewis acid for activating a wide range of sulfonyl fluorides, including aryl and alkyl derivatives, towards nucleophilic attack by amines to form sulfonamides. organic-chemistry.orgacs.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org

A unified strategy employing a combination of calcium triflimide and DABCO has been developed to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx (Sulfur(VI) Fluoride Exchange) reactions with amines at room temperature. nih.govacs.orgchemrxiv.org This approach allows for the synthesis of a diverse set of sulfamides, sulfamates, and sulfonamides. nih.govacs.orgchemrxiv.org NMR and LCMS studies suggest a mechanism involving the formation of an activated N-sulfonyl-DABCO salt intermediate. nih.gov

Table 2: Lewis Acid-Mediated Activation of Sulfonyl Fluorides

Entry Sulfonyl Fluoride Amine Activating Agent Product Yield (%)
1 Aryl-SO2F Primary Amine Ca(NTf2)2 Aryl-SO2NHR Good
2 Alkyl-SO2F Secondary Amine Ca(NTf2)2 Alkyl-SO2NR2 Good

This table is a representative example based on the described reaction scope.

The sulfonyl fluoride group is known for its stability and chemoselective reactivity, allowing it to be tolerated in a variety of chemical transformations. organic-chemistry.org This stability is advantageous in multi-step syntheses where other parts of the molecule need to be modified without affecting the sulfonyl fluoride moiety.

For instance, in the palladium-catalyzed cyclopropanation of unactivated alkenes, the pyrazolyl sulfonyl fluoride derivative is compatible with the reaction conditions that lead to the formation of the cyclopropane ring. chemrxiv.orgresearchgate.netchemrxiv.org Similarly, the development of SuFEx chemistry has highlighted the ability of the sulfonyl fluoride group to remain inert to many reaction conditions while being selectively activated when desired. nih.govacs.org The reaction is compatible with a broad range of functional groups, including primary amides, halides, alkynes, and acid-sensitive protecting groups like Boc and acetals. acs.orgchemrxiv.org

Spectroscopic and Crystallographic Characterization Methodologies for 1h Pyrazole 4 Sulfonyl Fluoride Structures

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-pyrazole-4-sulfonyl fluoride (B91410). By probing the magnetic properties of its constituent nuclei, NMR provides a wealth of information regarding the molecular framework and electronic environment. nih.govbiophysics.org

A multi-nuclear NMR approach is essential for the comprehensive characterization of 1H-pyrazole-4-sulfonyl fluoride.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. For the pyrazole (B372694) ring, distinct signals are expected for the C-H and N-H protons, with their chemical shifts and coupling constants providing information about their connectivity and the electronic nature of the ring.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are sensitive to the substituent effects of the sulfonyl fluoride group and the tautomeric state of the ring.

¹⁹F NMR is particularly informative due to the presence of the sulfonyl fluoride group. chemrxiv.org The fluorine-19 nucleus is highly sensitive, and its chemical shift provides a direct probe of the electronic environment around the sulfur atom. biophysics.org This technique is also valuable for studying interactions involving the sulfonyl fluoride moiety.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer invaluable data on the tautomeric equilibrium of the pyrazole ring by distinguishing between the protonated (pyrrolic) and unprotonated (pyridinic) nitrogen atoms. bohrium.comnih.gov

Table 1: Predicted NMR Data for this compound (Note: Actual experimental values may vary based on solvent and other experimental conditions.)

NucleusPredicted Chemical Shift (ppm)Key Information Provided
¹HSignals for pyrazole ring protons and NH protonConnectivity, electronic environment of protons
¹³CSignals for pyrazole ring carbonsCarbon skeleton, electronic effects of substituents
¹⁹FSignal for the -SO₂F groupElectronic environment of the sulfonyl fluoride group
¹⁵NSignals for the two nitrogen atoms in the pyrazole ringTautomeric state, nitrogen chemical environments

In the solid state, the tautomerism of pyrazole derivatives can be investigated using solid-state NMR (ssNMR) techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS). bohrium.comresearchgate.net These methods are capable of providing high-resolution spectra of solid samples, allowing for the direct observation of the distinct tautomeric forms that may be present in the crystal lattice. rsc.org By analyzing the chemical shifts in the ssNMR spectra, it is possible to determine whether a single tautomer exists or if there is a dynamic equilibrium between different tautomeric forms within the solid state. nih.govbohrium.com

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography can unequivocally establish the dominant tautomeric form of this compound in the crystalline state by locating the position of the hydrogen atom on one of the pyrazole nitrogen atoms. researchgate.netnih.gov This technique provides precise atomic coordinates, allowing for the detailed analysis of the molecular geometry. For instance, studies on analogous 4-halopyrazoles have revealed how different substituents influence bond lengths and angles within the pyrazole ring. researchgate.netmdpi.com

The crystal structure reveals how molecules of this compound pack in the solid state, which is dictated by various intermolecular interactions. researchgate.net Hydrogen bonds, particularly N-H···N interactions between the pyrazole rings, are expected to be a dominant feature, leading to the formation of supramolecular assemblies like chains or cyclic motifs. nih.govmdpi.comnsf.gov Other potential interactions that can be analyzed include dipole-dipole interactions involving the polar sulfonyl fluoride group and possible π-π stacking between the pyrazole rings. researchgate.netcardiff.ac.uk The analysis of these interactions is crucial for understanding the physical properties of the compound in the solid state. mdpi.com

Table 2: Crystallographic Data for an Analogous Compound (4-fluoro-1H-pyrazole) (This data provides an example of the type of information obtained from X-ray crystallography)

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
Supramolecular MotifOne-dimensional chains via N-H···N hydrogen bonds researchgate.netnih.gov

Mass Spectrometry Techniques in Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₃H₃FN₂O₂S. rsc.orguni.lu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. researchgate.net This fragmentation data can help to confirm the connectivity of the pyrazole ring and the sulfonyl fluoride group.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion AdductPredicted m/z
[M+H]⁺150.9972
[M+Na]⁺172.9791
[M-H]⁻148.9827
M represents the neutral molecule

Computational Chemistry in Spectroscopic Data Interpretation

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for the interpretation and prediction of spectroscopic data for pyrazole-containing molecules. These theoretical calculations provide a deeper understanding of the relationships between molecular structure and spectroscopic properties, aiding in the assignment of experimental spectra and the elucidation of complex structural features.

Once the geometry is optimized, frequency analysis is typically performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum but also calculates the vibrational frequencies that correspond to the molecule's infrared (IR) and Raman spectra. These calculated frequencies, while often systematically scaled to correct for approximations in the theoretical model, provide a basis for assigning the various peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of N-H and S=O bonds or the bending of C-H bonds. For example, the downshift of the N-H stretching frequency in the experimental IR spectrum compared to the calculated value can be attributed to intermolecular hydrogen bonding, a phenomenon supported by Natural Bond Orbital (NBO) analysis.

Similarly, computational methods are extensively used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding values of nuclei like ¹H, ¹³C, and ¹⁵N. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the theoretical and experimental chemical shifts, chemists can confidently assign signals to specific atoms within the molecule. This is particularly valuable for complex structures where spectral overlap can make empirical assignment difficult.

The table below illustrates the kind of data that can be generated through DFT calculations for the spectroscopic analysis of a pyrazole derivative, based on common findings in the literature for this class of compounds.

Parameter Computational Method Typical Calculated Value Experimental Correlation
¹H NMR Chemical Shift (δ, ppm) GIAO-DFT/B3LYP7.5 - 8.5 (pyrazole ring protons)Assignment of aromatic proton signals
¹³C NMR Chemical Shift (δ, ppm) GIAO-DFT/B3LYP110 - 145 (pyrazole ring carbons)Identification of carbon skeleton
IR Vibrational Frequency (cm⁻¹) DFT/B3LYP~3400 (N-H stretch)Confirmation of functional groups
IR Vibrational Frequency (cm⁻¹) DFT/B3LYP~1350 (SO₂ asymmetric stretch)Identification of sulfonyl group vibrations
IR Vibrational Frequency (cm⁻¹) DFT/B3LYP~1150 (SO₂ symmetric stretch)Identification of sulfonyl group vibrations

Furthermore, computational chemistry allows for the investigation of electronic properties that influence spectroscopy. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic transitions, which are relevant to UV-Vis spectroscopy. The Molecular Electrostatic Potential (MEP) map, another common computational output, visualizes the electron density distribution and helps to predict sites of electrophilic and nucleophilic attack, which can correlate with reactivity and intermolecular interactions affecting the spectroscopic signature.

Theoretical and Computational Studies of 1h Pyrazole 4 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole-containing compounds to understand their geometry, stability, and intrinsic electronic properties.

Detailed DFT analyses on related pyrazole (B372694) structures, such as 4-chloro-1H-pyrazole, involve optimizing the molecular geometry to find the most stable conformation ufrj.brresearchgate.net. Key electronic properties are then calculated. These properties include:

Highest Occupied Molecular Orbital (HOMO): The energy of the outermost electron-filled orbital. It relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the first electron-empty orbital. It relates to the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability ufrj.brnih.gov.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting how the molecule will interact with other reagents ufrj.brnih.gov.

Natural Bond Orbital (NBO) Analysis: This technique provides insights into charge transfer and intramolecular bonding interactions ufrj.breurjchem.com.

In the context of the synthesis of 1H-pyrazole-4-sulfonyl fluoride (B91410) via cycloaddition, computational analysis reveals that the electronic properties of the reactants (a diazo compound and an ethenylsulfonyl fluoride derivative) are exceptionally well-matched. nih.gov This electronic compatibility is key to enabling stereoelectronic stabilization in the transition state, facilitating the reaction under mild conditions. nih.gov

The table below summarizes common DFT-calculated parameters and their significance in studying pyrazole derivatives.

ParameterDescriptionSignificance
Geometry Optimization Calculation of the lowest-energy three-dimensional arrangement of atoms.Determines the most stable molecular conformation and provides bond lengths and angles. nih.gov
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.The energy gap indicates chemical reactivity, kinetic stability, and optical properties. ufrj.brnih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density.Identifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. ufrj.brnih.gov
Vibrational Frequencies Calculation of the frequencies of molecular vibrations.Correlates with experimental FT-IR spectra to confirm the presence of specific functional groups. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational studies are essential for mapping the precise pathways of chemical reactions. For 1H-pyrazole-4-sulfonyl fluoride, theoretical investigations focus primarily on its formation via 1,3-dipolar cycloaddition and its subsequent reactivity through Sulfur(VI) Fluoride Exchange (SuFEx).

The formation of the NH-pyrazole sulfonyl fluoride core is achieved through a catalyst-free 1,3-dipolar cycloaddition between a stabilized diazo compound and 1-bromoethene-1-sulfonyl fluoride. nih.govresearchgate.net This class of reaction is a cornerstone of pyrazole synthesis. researchgate.net Theoretical models of these cycloadditions are used to analyze the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's feasibility and rate. researchgate.netmdpi.com Computational analysis has shown that the transition state for the formation of the pyrazole sulfonyl fluoride is stabilized by favorable stereoelectronics, explaining why the reaction proceeds readily without external catalysts. nih.gov

A reaction's energy profile maps the potential energy of the system as it progresses from reactants to products. The highest peak on this profile corresponds to the activation energy (Ea) of the rate-determining step.

The reactivity of the resulting this compound is dominated by the sulfonyl fluoride (-SO₂) moiety, which acts as a highly efficient electrophilic hub for nucleophilic attack. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability and high yield. nih.govnih.gov

The primary reaction pathway investigated computationally and experimentally is nucleophilic substitution at the sulfur center. The sulfonyl fluoride group readily reacts with a variety of nucleophiles, particularly:

N-nucleophiles (e.g., amines): To form stable sulfonamides. nih.gov

O-nucleophiles (e.g., phenols): To form sulfonate esters. nih.gov

These SuFEx reactions proceed efficiently, making this compound a valuable building block for creating diverse molecular scaffolds. nih.govresearchgate.net The literature on this compound focuses almost exclusively on these nucleophilic pathways, with no significant computational or experimental studies reported on oxidative addition mechanisms involving the pyrazole or sulfonyl fluoride groups.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional shapes of a molecule, while molecular dynamics (MD) simulations model how these shapes change over time.

For pyrazole derivatives, DFT-based geometry optimization is the first step, used to determine the lowest-energy conformer. nih.gov Studies on similar molecules have shown that the pyrazole ring system tends to adopt a planar configuration, which is stabilized by its aromaticity. nih.govnih.gov

While specific MD simulations for this compound are not detailed in the reviewed literature, the methodology is well-established for related heterocyclic systems. researchgate.net An MD simulation would track the atomic positions over time, providing insights into the molecule's flexibility. Key metrics derived from such simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the system has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues from their average position. High RMSF values indicate regions of high flexibility, such as loops or the orientation of side chains like the sulfonyl fluoride group. researchgate.net

These computational tools would allow researchers to understand the dynamic behavior of the sulfonyl fluoride group relative to the pyrazole ring and how the molecule might adapt its shape upon binding to a biological target.

Prediction of Reactivity and Selectivity Profiles

A central goal of theoretical chemistry is to predict how and where a molecule will react. For this compound, computational studies are used to forecast both its reactivity and the selectivity of its reactions.

The reactivity is governed by its electronic structure, which is elucidated by DFT calculations. ufrj.brnih.gov The molecule presents two primary sites for chemical transformation: the pyrazole ring system and the sulfonyl fluoride group.

The selectivity of its formation is a key feature. The 1,3-dipolar cycloaddition that creates the pyrazole ring is highly regioselective, meaning it preferentially forms one constitutional isomer over others. nih.govrsc.org Computational modeling of the transition states for the different possible regioisomeric products can explain and predict the experimentally observed outcome. mdpi.com

Furthermore, the subsequent SuFEx reactions are also selective. The choice of nucleophile (e.g., N- vs. O-based) and reaction conditions allows for the controlled and selective formation of either sulfonamides or sulfonates. nih.gov This "double-click" strategy, featuring a selective cycloaddition followed by a selective SuFEx reaction, highlights the predictable and versatile nature of the molecule's reactivity profile as informed by theoretical principles. nih.gov

Applications of 1h Pyrazole 4 Sulfonyl Fluoride in Advanced Chemical Research

Reagents in Organic Synthesis and Functionalization.nih.govrsc.orgnih.govnih.govbldpharm.com

The unique chemical properties of the sulfonyl fluoride (B91410) group, combined with the stable and versatile pyrazole (B372694) core, make 1H-pyrazole-4-sulfonyl fluoride a valuable reagent in synthetic chemistry. It serves as a building block for creating more complex and functionally diverse molecules.

This compound is a key starting material for the synthesis of a wide array of molecular structures. The pyrazole ring itself can be substituted at various positions, and the sulfonyl fluoride moiety provides a reactive handle for further modifications. nih.govacs.org For instance, synthetic routes have been developed to produce N-substituted pyrazole-4-sulfonyl fluorides, allowing for the introduction of different functional groups, which systematically alters the molecule's properties. nih.govnih.govnih.govchemsrc.com This capability is crucial for creating libraries of related compounds for screening in drug discovery and materials science.

A key reaction for diversification is the copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride, which yields highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org This method is noted for its broad substrate scope and high regioselectivity, providing a direct pathway to complex pyrazole-containing structures that hold potential value in medicinal chemistry. rsc.org The ability to readily generate diverse pyrazole-based scaffolds is a significant advantage in the search for new bioactive molecules. nih.gov

Table 1: Examples of Substituted this compound Derivatives This table showcases a selection of derivatives, illustrating the potential for molecular diversification.

Compound NameMolecular FormulaCAS Number
This compoundC₃H₃FN₂O₂S1936120-21-6
3-amino-1-ethyl-1H-pyrazole-4-sulfonyl fluorideC₅H₈FN₃O₂S2172064-09-2
1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl fluorideC₈H₁₁FN₂O₂S2295424-00-7
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl fluorideC₅H₆F₂N₂O₂S2297127-94-6
5-methyl-1H-pyrazole-4-sulfonyl fluorideC₄H₅FN₂O₂S2138308-86-6
1-propyl-1H-pyrazole-4-sulfonyl fluorideC₆H₉FN₂O₂S2138308-87-7

Data sourced from PubChem and other chemical suppliers. nih.govnih.govnih.govchemsrc.comuni.lubldpharm.comuni.lu

The pyrazole sulfonyl fluoride framework is instrumental in building complex, densely substituted heterocyclic systems. The pyrazole ring can be formed through cyclization reactions, and the sulfonyl fluoride group can either be present on a precursor or introduced later. nih.govgoogle.com For example, Vilsmeier–Haack reactions on hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which are versatile intermediates. nih.gov These can then be reacted further to append other heterocyclic rings, creating elaborate molecular architectures. nih.gov

Furthermore, the C-H bonds on the pyrazole ring can be selectively functionalized. acs.org This "late-stage functionalization" allows for the direct addition of new chemical groups to a pre-formed pyrazole scaffold, enabling rapid access to complex derivatives without requiring a complete re-synthesis. acs.org This strategy is highly efficient for creating analogs of biologically active molecules, such as the drug Celecoxib, to explore structure-activity relationships. acs.org

Probes and Modulators in Chemical Biology.nih.govrsc.orgnih.govnih.govuni.lu

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous environments and reactivity with biological nucleophiles. rsc.orgclaremont.edu When attached to a pyrazole scaffold, which can be designed to bind to specific protein targets, the resulting molecule becomes a powerful tool for probing biological systems. researchgate.net

The sulfonyl fluoride moiety is an electrophile that can form a stable covalent bond with nucleophilic amino acid residues on proteins. nih.govrsc.org This property makes this compound derivatives excellent candidates for covalent labeling. Unlike more reactive electrophiles, sulfonyl fluorides are generally stable until they are positioned within a protein's binding pocket, where the local environment can activate them for reaction. nih.gov This context-dependent reactivity minimizes off-target labeling. nih.gov

An alkyne tag can be incorporated into the pyrazole sulfonyl fluoride probe, which, after covalently modifying its protein target, allows for the subsequent attachment of a reporter molecule (like a fluorescent dye or biotin) via click chemistry. nih.gov This two-step approach is a cornerstone of modern chemical biology for identifying and visualizing protein targets in complex mixtures like cell lysates. researchgate.net

Activity-based probes (ABPs) are designed to covalently modify the active site of specific enzymes, providing a direct readout of their catalytic activity. The sulfonyl fluoride group is an effective warhead for these probes. rsc.org By attaching a pyrazole-4-sulfonyl fluoride to a scaffold that mimics an enzyme's natural substrate or ligand, researchers can create highly specific ABPs. nih.govrsc.org

For example, sulfonyl fluoride probes have been developed to target cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org These probes covalently bind to a histidine residue in the protein's sensor loop, enabling detailed studies of ligand binding and the discovery of new molecular glue degraders. nih.govrsc.org This approach allows for the conversion of even weak-binding fragments into potent and specific covalent inhibitors or modulators. nih.gov

A key advantage of sulfonyl fluoride-based probes is their ability to react with a broader range of nucleophilic amino acid residues compared to other common covalent warheads like acrylamides, which primarily target cysteine. nih.gov This expands the scope of proteins that can be targeted. rsc.org

Sulfonyl fluorides have been shown to form covalent adducts with the side chains of several key amino acids. nih.govrsc.org This versatility allows for the rational design of probes to target specific residues within a protein binding site. nih.gov For instance, the first rational targeting of a tyrosine residue was achieved using a sulfonyl fluoride probe designed to inhibit the mRNA-decapping scavenger enzyme DcpS. nih.gov

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads This table summarizes the amino acid residues known to be covalently modified by sulfonyl fluoride probes.

Nucleophilic Amino AcidKey Feature
TyrosinePhenolic hydroxyl group. nih.govnih.gov
LysineEpsilon-amino group. nih.govrsc.org
SerinePrimary hydroxyl group. nih.govrsc.org
ThreonineSecondary hydroxyl group. rsc.orgnih.gov
HistidineImidazole ring nitrogen. rsc.orgnih.gov
CysteineThiol group. rsc.org

This broad reactivity profile makes sulfonyl fluorides highly versatile tools for chemical biology. nih.govrsc.orgnih.govnih.gov

Platforms for Drug Discovery and Lead Identification

The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, and its combination with a sulfonyl fluoride group offers new avenues for drug discovery and the identification of lead compounds. nih.gov The sulfonyl fluoride moiety can act as a reactive handle for covalent modification of biological targets or as a precursor to a wide array of sulfonamide derivatives.

Generation of Structurally Diverse Lead-Like Compounds

The reactivity of the S(VI)-F bond in this compound allows for its facile conversion into a multitude of sulfonamides, which are a prominent class of compounds in medicinal chemistry. amazonaws.com A broad-spectrum, catalytic amidation of sulfonyl fluorides has been developed, enabling the synthesis of a wide range of sulfonamides with excellent yields, often between 87% and 99%. amazonaws.comcymitquimica.com This methodology is particularly effective for creating sterically hindered sulfonamides, which can be challenging to synthesize through traditional methods. amazonaws.com

The ability to readily diversify the sulfonamide terminus by reacting this compound with a vast library of commercially available amines provides a straightforward entry to large collections of structurally diverse, lead-like compounds for biological screening. amazonaws.com An example of this is the late-stage functionalization approach used in the synthesis of analogues of the drug Fedratinib, where a pyrazole sulfonyl fluoride intermediate is key to creating a library of related compounds for further biological evaluation. amazonaws.com

The table below illustrates the synthesis of a derivative of the antiviral drug amantadine, showcasing the high efficiency of this method. amazonaws.com

Reactant 1Reactant 2Catalyst LoadingYield
1-Adamantanesulfonyl fluorideAmantadine0.02 mol%90%

This efficient and scalable synthesis of diverse sulfonamides from a common pyrazole sulfonyl fluoride precursor underscores its value in generating compound libraries for high-throughput screening and lead identification. amazonaws.com

Design of Novel Chemical Motifs for Medicinal Chemistry Programs

This compound serves as a platform for the design of novel chemical motifs that are of significant interest in medicinal chemistry. The pyrazole ring itself is a privileged scaffold, and the sulfonyl fluoride group allows for its incorporation into larger, more complex molecules through robust chemical transformations. nih.gov

One such transformation is the 1,3-dipolar cycloaddition of diazo compounds with ethenylsulfonyl fluorides, which provides a facile, catalyst-free route to pyrazolyl sulfonyl fluoride hubs. nih.gov These hubs can then be further functionalized through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect "click" reactions that allow for the modular and efficient assembly of complex molecules. nih.gov This approach enables the creation of novel molecular scaffolds that combine the desirable properties of the pyrazole ring with the versatile reactivity of the sulfonyl fluoride group. nih.gov

Furthermore, cascade reactions involving α-diazocarbonyl compounds and ethenesulfonyl fluoride have been developed to construct highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org These reactions exhibit high atom economy and regioselectivity, providing a direct method for building complex pyrazole-containing structures that have significant potential in medicinal chemistry and related fields. rsc.org The resulting compounds, which feature both a pyrazole core and an aliphatic sulfonyl fluoride, represent a novel class of chemical motifs for drug design programs. rsc.org

The inherent reactivity of the sulfonyl fluoride group in these pyrazole-based scaffolds allows for their use as covalent inhibitors or as versatile intermediates for further chemical elaboration, making them valuable tools for medicinal chemists. nih.gov

Utility in PROTAC Linker Design and Degrader Development

While direct examples of this compound in published PROTAC (Proteolysis Targeting Chimera) linkers are not extensively documented, its chemical properties make it a highly promising scaffold for this application. The modularity and efficiency of SuFEx click chemistry, for which pyrazolyl sulfonyl fluorides are excellent hubs, are highly desirable for the synthesis of PROTACs. nih.gov

PROTACs are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in determining the efficacy of the PROTAC, and its composition and length are critical parameters to optimize. The ability to rapidly and efficiently synthesize a variety of linkers is therefore essential for the development of effective degraders.

The SuFEx reactivity of this compound allows for the straightforward connection of different molecular fragments, making it an ideal component for the modular construction of PROTAC linkers. nih.gov The pyrazole core can serve as a rigid and synthetically tractable anchor within the linker, while the sulfonyl fluoride group can be used to attach either the target-binding ligand or the E3 ligase-binding ligand through a stable sulfonamide or sulfamate (B1201201) linkage. This modular approach, enabled by the pyrazolyl sulfonyl fluoride hub, facilitates the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization. nih.gov

Interdisciplinary Applications

The utility of this compound extends beyond drug discovery into other scientific disciplines, most notably materials chemistry and surface science.

Materials Chemistry and Polymer Synthesis

The robust and versatile nature of SuFEx click chemistry, which utilizes sulfonyl fluorides like this compound, has significant potential in materials chemistry and polymer synthesis. nih.gov Click reactions are valued in these fields for their high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the precise construction of complex macromolecular architectures.

The pyrazolyl sulfonyl fluoride motif can be incorporated into monomers that can then be polymerized to create novel functional polymers. nih.gov The pyrazole unit can impart specific properties to the polymer, such as thermal stability or metal-coordinating ability, while the sulfonyl fluoride group can be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This approach enables the synthesis of well-defined polymers with tailored properties for a variety of applications, including specialty plastics, coatings, and functional materials. nih.gov

Role in Interfacial Covalent Bonding Studies

The high reactivity of the sulfonyl fluoride group makes this compound and its derivatives valuable tools for studying and creating covalent bonds at interfaces. The ability to form strong, stable covalent linkages with nucleophilic groups, such as amines and phenols, allows for the functionalization and modification of surfaces.

For instance, surfaces containing primary or secondary amine functionalities can be readily modified by treatment with a solution of a pyrazole sulfonyl fluoride derivative. This results in the formation of a dense and stable layer of pyrazole sulfonamide moieties covalently attached to the surface. This method can be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, or chemical reactivity. The pyrazole group itself can then serve as a platform for further chemical transformations or as a recognition element in sensor applications. The efficiency and specificity of the sulfonyl fluoride-amine reaction make it a powerful tool for the controlled engineering of surfaces and for fundamental studies of interfacial covalent bonding.

Q & A

Q. What are the common synthetic routes for 1H-pyrazole-4-sulfonyl fluoride, and how can reaction completion be monitored?

Synthesis typically involves sulfonylation of pyrazole precursors using fluorinating agents. For example, sulfonyl fluorides are prepared via halogen exchange (e.g., replacing chloride with fluoride) under controlled conditions. A validated method includes refluxing intermediates in aprotic solvents (e.g., xylene) with fluorinating reagents, followed by TLC monitoring (silica gel, heptane/EtOAc) to confirm reaction completion . Key steps:

  • Reaction monitoring : TLC (Rf ~0.6 under UV) or HPLC to track intermediate consumption.
  • Purification : Column chromatography or recrystallization from methanol .

Q. What purification techniques are recommended for isolating this compound with high purity?

Post-synthesis, purification is critical to remove unreacted starting materials and byproducts:

  • Recrystallization : Methanol or ethanol are preferred due to the compound’s moderate solubility at low temperatures .
  • Chromatography : Silica gel (40–63 μm) with gradient elution (heptane/EtOAc) ensures high purity. Anhydrous sodium sulfate is used to dry organic layers .
  • Crystallographic validation : Single-crystal X-ray diffraction can confirm structural integrity post-purification .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should be reported?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and electronic environment (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (S-F vibration) .
  • Mass spectrometry : Molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., ~191.15 g/mol) .

Advanced Research Questions

Q. How can crystallographic data be analyzed to confirm the molecular structure of this compound, and what software is commonly used?

X-ray crystallography is the gold standard for structural validation:

  • Data collection : High-resolution datasets (e.g., 0.8 Å) at low temperatures (100 K) minimize thermal motion artifacts .
  • Refinement : SHELXL (via SHELX suite) refines positional and displacement parameters, with R-factors <5% indicating high accuracy. SHELXPRO interfaces with macromolecular datasets .
  • Key metrics : Report bond lengths (e.g., S-F ~1.55 Å), angles, and torsional parameters for the pyrazole-sulfonyl moiety .

Q. What strategies resolve contradictions in reaction yields when varying synthetic protocols for this compound?

Yield discrepancies often arise from solvent polarity, temperature, or reagent purity:

  • Experimental design : Use a factorial approach to test variables (e.g., DMF vs. xylene, 60°C vs. reflux).
  • Mechanistic analysis : Probe side reactions (e.g., hydrolysis of sulfonyl fluoride to sulfonic acid) via ¹⁹F NMR .
  • Statistical tools : ANOVA or response surface methodology to optimize conditions .

Q. How does the electronic nature of the pyrazole ring influence the reactivity of the sulfonyl fluoride group in nucleophilic substitutions?

The pyrazole ring’s electron-withdrawing effects enhance the electrophilicity of the sulfonyl fluoride group:

  • DFT calculations : Predict charge distribution (e.g., sulfur δ⁺) to rationalize nucleophilic attack sites .
  • Kinetic studies : Compare reaction rates with non-aromatic sulfonyl fluorides (e.g., tetrahydropyran derivatives) to quantify electronic contributions .
  • Bioisosterism : Sulfonyl fluoride’s stability in aqueous media (vs. sulfonyl chloride) makes it suitable for covalent enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.